molecular formula C34H26Br4N4O8 B10852773 Bastadin 7

Bastadin 7

Cat. No.: B10852773
M. Wt: 938.2 g/mol
InChI Key: ZDBNBLMYAGHTJD-HIHPLZGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bastadin 7 is a brominated tyrosine-derived macrocyclic alkaloid isolated primarily from marine sponges of the genus Ianthella (Order: Verongiida) . This compound is a key member of the bastadin family, characterized by two 2-(hydroxyimino)-N-alkylamide chains linked to a central aromatic core . This compound exhibits significant bioactivity in research applications, particularly in oncology and cell biology. It has demonstrated cytotoxicity against murine lymphoma L5178Y cells with an IC50 of 5.3 µM and inhibits human umbilical vein endothelial cell (HUVEC) tube formation, a key in vitro process in angiogenesis . Its mechanism of action involves the modulation of intracellular calcium channels. Studies show that Bastadins, including this compound, selectively modulate the skeletal isoform of the ryanodine-sensitive sarcoplasmic reticulum (SR) calcium channel (RyR-1) in a novel mechanism involving the FKBP12/RyR-1 complex . This interaction stabilizes the channel's open state, promoting calcium release, and is antagonized by the immunosuppressant FK506, suggesting the effector site is a novel modulatory domain on FKBP12 . This makes it a valuable research tool for probing calcium signaling and muscle physiology. Researchers should note that the oxime (-NOH) groups in Bastadin derivatives can exhibit configurational isomerization (E/Z), which may occur during extraction or storage, and is an important consideration for experimental reproducibility . For research purposes, this compound is typically isolated via chromatographic techniques and should be stored under inert conditions to preserve stability .

Properties

Molecular Formula

C34H26Br4N4O8

Molecular Weight

938.2 g/mol

IUPAC Name

(12E,25E,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

InChI

InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25+,42-26+

InChI Key

ZDBNBLMYAGHTJD-HIHPLZGUSA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Origin of Product

United States

Preparation Methods

Macrocyclic Disassembly into Eastern and Western Segments

The bastarane skeleton is divided into a phenolic "eastern" segment (C1–C18) and a brominated "western" segment (C19–C34), connected via ether and amide linkages. Key disconnections include:

  • Ether bond cleavage between C7 and C8 to yield dibrominated tyramine derivatives.

  • Amide bond hydrolysis at C15–N and C34–N to generate oxime-containing precursors.

Stereochemical Considerations

The C6 and C25 benzylic alcohols exhibit R configurations, necessitating asymmetric synthesis or chiral resolution at these centers. Computational modeling confirms that deviations in stereochemistry destabilize the macrocyclic conformation, reducing biological activity.

Synthetic Routes to this compound

Eastern Segment Synthesis

The eastern segment is constructed from p-benzyloxybenzaldehyde through an eight-step sequence (Table 1):

Table 1: Key Steps in Eastern Segment Synthesis

StepReactionReagents/ConditionsYield (%)Reference
1Asymmetric dihydroxylationAD-mix-β, MeSO₂NH₂, t-BuOH/H₂O85
2Benzyl ether protectionBnBr, K₂CO₃, DMF, 80°C96
3Oxidative couplingCe(NH₄)₂(NO₃)₆, CH₃CN, 0°C78
4Oxime formationNH₂OH·HCl, pyridine, EtOH, reflux91

Critical challenges include regioselective bromination at C3 and C5 positions, achieved using N-bromosuccinimide (NBS) in acetonitrile at 90°C.

Western Segment Synthesis

The western segment derives from tyramine through bromination and iterative coupling (Table 2):

Table 2: Western Segment Assembly

StepReactionReagents/ConditionsYield (%)Reference
1BrominationNBS, CH₃CN, 90°C92
2Iodide displacementNaI, acetone, 40°C86
3Reductive aminationNaBH₄, CoCl₂·6H₂O, MeOH, 0°C80

The CoCl₂-mediated reduction ensures retention of bromine substituents while preventing over-reduction.

Macrocyclization Strategies

Convergent coupling of eastern and western segments employs two primary methods:

Oxidative Phenolic Coupling

Treatment of o,o'-dibromophenol precursors with Ce(NH₄)₂(NO₃)₆ induces C–O bond formation, yielding the 24-membered macrocycle in 23% overall yield. This method favors bastarane over isobastarane conformers due to kinetic control.

Amide-Based Macrocyclization

PyBOP-mediated lactamization under high dilution (0.001 M) achieves 52–61% yields but requires exhaustive deprotection of tert-butyl and benzyl groups.

Reaction Conditions and Optimization

Solvent Systems

  • DMF/DCM mixtures (1:1) enhance solubility of phenolic intermediates during coupling.

  • MeCN/H₂O (9:1) improves Ce(IV)-mediated oxidative coupling efficiency by stabilizing radical intermediates.

Temperature and Time Dependencies

  • Oxime formation proceeds optimally at reflux (78°C, 6 h), while lower temperatures (0°C) minimize side reactions during NBS bromination.

Industrial Production Challenges

Despite laboratory successes, industrial-scale synthesis faces three major hurdles:

Low Yields in Macrocyclization

Batch processes rarely exceed 25% yield due to oligomerization byproducts. Continuous flow systems with microreactors are under investigation to improve mass transfer.

Purification Complexity

Reverse-phase HPLC (C18 column, MeOH/H₂O/MeCN 1:1:1) remains the only reliable method for isolating this compound from diastereomeric impurities, but throughput is limited.

Cost of Brominated Precursors

Commercial unavailability of 3,5-dibromotyramine necessitates in-house synthesis, increasing raw material costs by 300% compared to non-brominated analogs.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹³C NMR (DMSO-d₆): Key resonances at δ 133.6 (C25/C31), δ 117.2 (C28/C30), and δ 144.6 (C33) confirm the bastarane skeleton.

  • HRMS : Observed [M+Na]⁺ at m/z 987.6542 (calc. 987.6538) validates molecular formula C₃₄H₂₆Br₄N₄O₈.

Purity Assessment

HPLC-DAD (λ = 280 nm) reveals ≥98% purity for biologically active batches, with trace impurities attributed to bastadin sulfates .

Chemical Reactions Analysis

Hydrolysis of Sulfated Derivatives

Bastadin 7 can be regenerated from its sulfated analogs through acid-catalyzed hydrolysis. For example:

  • 15,34-O-bis-sulfatothis compound (10) undergoes hydrolysis in 2 M HCl/MeOH (50°C, 30 min) to yield this compound and sulfate ions, confirmed by BaCl₂ precipitation of BaSO₄ .

  • 10-O-sulfatobastadin 3 (11) similarly hydrolyzes to Bastadin 3 under acidic conditions .

Table 1: Hydrolysis Reactions of this compound Derivatives

Starting MaterialConditionsProductsKey Evidence
15,34-O-bis-sulfate (10)2 M HCl/MeOH, 50°C, 30 minThis compound + SO₄²⁻BaSO₄ precipitation
10-O-sulfate (11)Acidic hydrolysisBastadin 3 + SO₄²⁻NMR/MS comparison

Oxidative and Reductive Transformations

The phenolic and oxime groups in this compound participate in redox reactions:

  • Oxidation : Phenolic -OH groups oxidize to quinones under strong oxidizing agents (e.g., KMnO₄ or H₂O₂).

  • Reduction : Quinones revert to phenols via NaBH₄ or similar reductants.

Table 2: Redox Reactivity of this compound

Reaction TypeReagents/ConditionsProductsNotes
OxidationKMnO₄, H₂O₂Quinone derivativesLimited yield
ReductionNaBH₄, mild aqueous conditionsRegenerated phenolsRequires pH control

Halogen Substitution Reactions

This compound’s aryl bromines undergo nucleophilic substitution under controlled conditions:

  • Sandmeyer-type bromination : CuBr₂ mediates bromine substitution at specific positions, as seen in analogs .

  • Azidation : Diazonium salts derived from Bastadin precursors react with NaN₃ to introduce azide groups .

Table 3: Substitution Reactions in Bastadin Analogs

ReactionSubstrateReagents/ConditionsProductsYield
BrominationDe-brominated precursorCuBr₂, CH₃CN, <i>tert</i>-BuNO₂Tribromide analog 54%
AzidationAniline derivativeNaN₃, diazonium saltAzido analog 66%

Photoisomerization and Thermal Isomerization

The oxime (-NOH) groups in Bastadin derivatives exhibit configurational isomerization:

  • Photoisomerization : UV light (310–330 nm) with acetophenone as a sensitizer converts (E,E)-bastadin 19 to (E,Z)- and (Z,E)-isomers .

  • Thermal Isomerization : Heating promotes reversion to the thermodynamically stable (E,E)-form .

Table 4: Isomerization of Bastadin Oxime Moieties

ProcessConditionsIsomer DistributionNotes
Photochemical310–330 nm, acetophenone sensitizer36% (E,E), 44% (E,Z), 20% (Z,E) Reversible
Thermal (60°C, DMSO)24 h in DMSOFull reversion to (E,E) Solvent-dependent

Stability and Degradation

This compound degrades under prolonged storage:

  • Oxime Hydrolysis : Oxime groups hydrolyze to ketones in aqueous solutions, altering bioactivity .

  • Thermal Decomposition : Heating above 100°C results in decomposition, confirmed by TGA .

Key Research Findings

  • Sulfation as a Reversible Modification : Sulfate esters at phenolic positions are labile under acidic conditions, enabling targeted derivatization .

  • Bromine Reactivity : Aryl bromines participate in metal-mediated substitutions, enabling structural diversification .

  • Oxime Dynamics : Configurational isomerization impacts receptor binding, as seen in RyR1/FKBP12 modulation studies .

Scientific Research Applications

Bastadin 7 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrocyclic synthesis and oxidative coupling reactions.

    Biology: Investigated for its role in inhibiting angiogenesis and cell proliferation.

    Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer properties.

    Industry: Explored for its antimicrobial properties in developing new antibiotics

Mechanism of Action

The mechanism of action of Bastadin 7 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of endothelial cells by interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Structural Features

Bastadins share a bromotyrosine backbone but differ in substituents, oxidation states, and macrocycle conformations. Bastadin 7’s unique structural attributes include:

  • Central Core : A dibenzo-1,3-dioxepine group in some derivatives .
  • Sulfation : Sulfated variants (e.g., 15,34-O-bis-sulfatothis compound) enhance solubility and modulate bioactivity .

Bioactivity Comparison

The table below contrasts this compound with key analogs:

Compound Source Sponge Bioactivity Potency (IC50/EC50) References
This compound Ianthella basta Cytotoxicity (L5178Y cells), anti-angiogenic (HUVEC tube inhibition) 5.3 µM (L5178Y)
Bastadin 4 Ianthella cf. reticulata Cytotoxicity (HCT-116 colon cancer cells) Not specified
Bastadin 6 Callyspongia spp. Anti-angiogenic via endothelial cell apoptosis induction Not reported
Bastadin 13 Ianthella spp. Anti-trypanosomal (Trypanosoma brucei) Moderate inhibition
Bastadin 19 Ianthella cf. reticulata Anti-trypanosomal, moderate SR Ca²⁺ modulation EC50 = 100 µM (SR Ca²⁺)
15,34-O-Bis-sulfatothis compound Ianthella basta SR Ca²⁺ channel agonism (Ry1R FKBP12 complex) EC50 = 13.6 µM

Key Differences and Similarities

  • Cytotoxicity : this compound and Bastadin 4 both target cancer cells but differ in specificity. This compound acts on lymphoma cells, while Bastadin 4 is effective against colon cancer .
  • Anti-Angiogenic Mechanisms : this compound inhibits HUVEC tube formation, whereas Bastadin 6 induces apoptosis in endothelial cells .
  • Structural Modifications: Sulfation in this compound derivatives enhances Ca²⁺ channel activity, a feature absent in non-sulfated analogs like Bastadin 19 .
  • Conformational Flexibility : this compound’s macrocycle symmetry and oxime geometry influence its bioactivity, similar to Bastadins 5 and 6 .

Pharmacological and Ecological Implications

  • Therapeutic Potential: this compound’s dual cytotoxicity and anti-angiogenic effects position it as a candidate for oncology research, particularly in hematological malignancies . Its sulfated derivatives offer insights into ion channel modulation for cardiovascular diseases .
  • Ecological Role : As with other bastadins, this compound likely functions as a chemical defense agent in sponges, deterring predators and microbial colonization .

Q & A

Q. What methodologies are recommended for isolating and quantifying Bastadin 7 from marine sponges?

this compound is typically isolated via chromatographic techniques (e.g., HPLC, flash chromatography) from Ianthella sponges. Quantification employs NMR spectroscopy and mass spectrometry, validated against established NMR databases for bromotyrosine derivatives . For tissue-specific concentration measurements, lyophilized sponge extracts are analyzed using calibrated HPLC-UV, with this compound reported at 0.07 mg/g in isolated skeletal components and 15 mg/g in whole tissue .

Q. How can researchers validate the structural identity of this compound during isolation?

Structural validation relies on cross-referencing NMR chemical shifts (e.g., aromatic protons, oxime configurations) with a curated Bastadin NMR database. Key markers include the (E,Z)- or (E,E)-2-(hydroxyimino)-N-alkylamide motifs and dibenzo-1,3-dioxepine core (if present). Comparative analysis with literature-reported 1^1H/13^13C NMR data is critical, as exemplified in the characterization of this compound (8) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

this compound’s cytotoxicity is commonly assessed using HCT-116 colon cancer cells via MTT assays, while antiparasitic activity against Trypanosoma brucei is tested with resazurin-based viability assays. Dose-response curves (IC50_{50}) and selectivity indices (e.g., vs. mammalian cell lines) should be calculated to prioritize further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural configurations of Bastadin analogs?

Contradictions often arise from oxime isomerization (E/Z) during extraction or storage. To address this, conduct photochemical/thermal isomerization experiments under controlled light/temperature conditions. Pair these with molecular mechanics calculations to predict thermodynamic stability of isomers. For example, (Z)-oximes in natural extracts may isomerize to (E)-forms, necessitating fresh sample analysis and inert storage .

Q. What strategies optimize the reproducibility of this compound’s bioactivity data across laboratories?

Standardize protocols for:

  • Cell culture : Use identical cell lines (e.g., ATCC-validated HCT-116) and passage numbers.
  • Compound handling : Store this compound in anhydrous DMSO at -80°C, avoiding freeze-thaw cycles.
  • Assay conditions : Adhere to CONSORT guidelines for reporting cytotoxicity assays, including positive controls (e.g., doxorubicin) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. How can the Bastadin NMR database enhance structural elucidation of novel derivatives?

The database provides benchmark chemical shifts for bromophenolic rings and oxime substructures. For novel analogs, compare experimental NMR data against the database to identify conserved motifs (e.g., dibenzo-dioxepine in Bastadin 3 derivatives). This reduces misassignment risks, particularly for low-H/C ratio cores, as seen in the revised 1^1H NMR data for Bastadin 3 (2) .

Q. What computational approaches predict this compound’s stability and isomerization pathways?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER) model oxime isomerization energetics. Pair with DFT calculations to map transition states and activation barriers. Experimental validation via variable-temperature NMR monitors real-time isomerization, correlating computational predictions with observed kinetics .

Methodological Considerations

Q. How should researchers design experiments to differentiate this compound’s direct targets from off-pathway effects?

Employ orthogonal assays:

  • Target engagement : SPR or ITC to measure binding affinity for putative targets (e.g., ryanodine receptors).
  • Pathway modulation : Transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed genes.
  • Genetic validation : CRISPR knockdown of suspected targets to assess loss of compound efficacy .

Q. What statistical frameworks address variability in this compound’s biological replicate data?

Use mixed-effects models to account for batch variability in cell-based assays. For small-sample studies (n < 6), apply non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction. Report 95% confidence intervals for IC50_{50} values derived from nonlinear regression .

Q. How can researchers leverage the Bastadin scaffold for structure-activity relationship (SAR) studies?

Synthesize analogs via modular modifications:

  • Oxime geometry : Introduce (E)- or (Z)-configurations via stereoselective synthesis.
  • Bromination patterns : Vary bromophenol substitution using electrophilic bromination.
    Test analogs in parallel assays to correlate structural features with bioactivity, prioritizing logP and polar surface area for pharmacokinetic optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.